molecular formula C9H11NO3 B2660004 4-Methoxy-3,5-dimethylpicolinic acid CAS No. 138569-60-5

4-Methoxy-3,5-dimethylpicolinic acid

Cat. No.: B2660004
CAS No.: 138569-60-5
M. Wt: 181.191
InChI Key: YURTZWSYMDBSIA-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethylpicolinic acid is an organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol It is a derivative of picolinic acid, characterized by the presence of methoxy and dimethyl groups on the pyridine ring

Preparation Methods

The synthesis of 4-Methoxy-3,5-dimethylpicolinic acid typically involves the reaction of 3,5-dimethylpyridine with methoxy reagents under specific conditions. One common method includes the use of methanol and a catalyst to introduce the methoxy group at the 4-position of the pyridine ring. The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product is obtained with high purity .

Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction to produce larger quantities of the compound. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

4-Methoxy-3,5-dimethylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy and dimethyl groups on the pyridine ring can participate in substitution reactions, where other functional groups replace them under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methoxy-3,5-dimethylpicolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical compounds.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, where its specific properties are advantageous.

Mechanism of Action

The mechanism of action of 4-Methoxy-3,5-dimethylpicolinic acid involves its interaction with specific molecular targets. It can bind to enzymes and other proteins, altering their activity and affecting various biochemical pathways. The methoxy and dimethyl groups play a crucial role in its binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

4-Methoxy-3,5-dimethylpicolinic acid can be compared with other picolinic acid derivatives, such as:

    Picolinic acid: The parent compound, which lacks the methoxy and dimethyl groups.

    3,5-Dimethylpicolinic acid: Similar structure but without the methoxy group.

    4-Methoxypicolinic acid: Contains the methoxy group but lacks the dimethyl groups.

The presence of both methoxy and dimethyl groups in this compound gives it unique chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

4-methoxy-3,5-dimethylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-4-10-7(9(11)12)6(2)8(5)13-3/h4H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURTZWSYMDBSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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